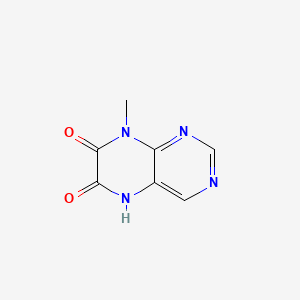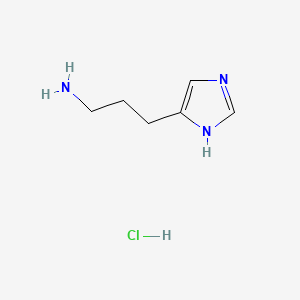![molecular formula C10H24N2O10 B561470 DI[Tris(hydroxymethyl)aminomethane] oxalate CAS No. 108321-13-7](/img/structure/B561470.png)
DI[Tris(hydroxymethyl)aminomethane] oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI[Tris(hydroxymethyl)aminomethane] oxalate, also known as Trizma® oxalate, is a chemical compound with the empirical formula C10H24N2O10 and a molecular weight of 332.30 g/mol . It is commonly used as a reagent in various scientific applications due to its buffering properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI[Tris(hydroxymethyl)aminomethane] oxalate involves the reaction of Tris(hydroxymethyl)aminomethane with oxalic acid. The reaction typically occurs in an aqueous solution, where the Tris(hydroxymethyl)aminomethane acts as a base, neutralizing the oxalic acid to form the oxalate salt. The reaction can be represented as follows:
2NH2C(CH2OH)3+H2C2O4→(NH2C(CH2OH)3)2C2O4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
DI[Tris(hydroxymethyl)aminomethane] oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines or alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
DI[Tris(hydroxymethyl)aminomethane] oxalate is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Employed in the preparation of biological buffers for cell culture and molecular biology experiments.
Medicine: Utilized in the formulation of pharmaceutical products and diagnostic assays.
Mécanisme D'action
The buffering action of DI[Tris(hydroxymethyl)aminomethane] oxalate is due to its ability to maintain a stable pH in solution. The compound can donate or accept protons (H+) depending on the pH of the environment, thus resisting changes in pH. This property is particularly useful in biological and chemical systems where maintaining a constant pH is crucial for the stability and activity of various molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used biological buffer with similar properties but without the oxalate component.
Tris(hydroxymethyl)aminomethane hydrochloride: Another variant used in buffer formulations.
Tris(hydroxymethyl)aminomethane acetate: Used in specific buffer systems requiring acetate ions
Uniqueness
DI[Tris(hydroxymethyl)aminomethane] oxalate is unique due to its combination of Tris and oxalate, providing enhanced buffering capacity and stability in certain applications. The presence of oxalate ions can also introduce additional chemical properties, making it suitable for specific industrial and research applications .
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.C2H2O4/c2*5-4(1-6,2-7)3-8;3-1(4)2(5)6/h2*6-8H,1-3,5H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZHGPZTTLPMRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B561388.png)

![2-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-8-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5-methyltetrazole](/img/structure/B561392.png)
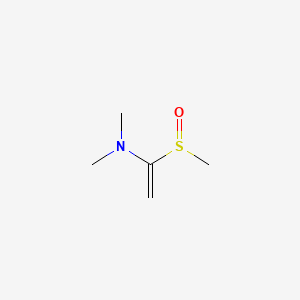
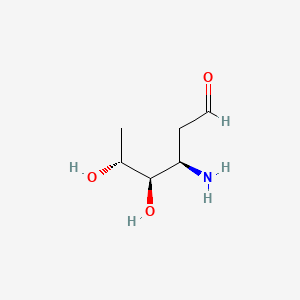
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)
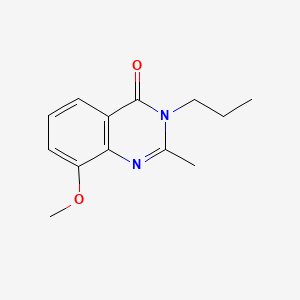
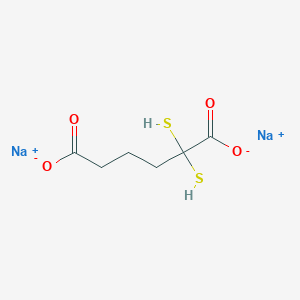
![1-[(4-Hydroxy-2-methylpentan-2-yl)trioxidanyl]-4,4-dimethylpentan-1-one](/img/structure/B561405.png)
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide](/img/structure/B561406.png)
